molecular formula C17H18ClNO4 B5756060 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide

Cat. No. B5756060
M. Wt: 335.8 g/mol
InChI Key: YBNKRQQKWVOPSM-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Mechanism of Action

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide works by inhibiting the activity of JAK kinases, which are critical components of the JAK/STAT signaling pathway. This pathway is activated in response to a variety of extracellular signals, including cytokines and growth factors, and plays a critical role in regulating cell growth, differentiation, and survival. By blocking the activity of JAK kinases, 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have anti-inflammatory effects, and has been used to study the role of the JAK/STAT pathway in inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide in lab experiments is its specificity for the JAK/STAT pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide has been extensively studied and has a well-established mechanism of action, making it a reliable tool compound for scientific research. One limitation of using 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide is its potential toxicity, which can vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for research involving 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT pathway, which could have therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide could be used in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide, which could have implications for the development of new treatments for inflammatory diseases.

Synthesis Methods

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-ethoxybenzoic acid with 2,4-dimethoxyaniline, followed by the addition of thionyl chloride and subsequent reaction with 4-amino-5-chloro-2-ethoxybenzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide has been widely used as a tool compound in scientific research to investigate the role of the JAK/STAT pathway in various cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in a variety of cancer cell lines. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have anti-inflammatory effects, and has been used to study the role of the JAK/STAT pathway in immune system function.

properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-4-23-15-8-5-11(9-13(15)18)17(20)19-14-7-6-12(21-2)10-16(14)22-3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKRQQKWVOPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide

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